molecular formula C21H20N6OS B2713203 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1797726-04-5

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2713203
CAS No.: 1797726-04-5
M. Wt: 404.49
InChI Key: LXWFNSLIOZOVLS-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a novel synthetic compound featuring a hybrid molecular architecture that integrates a phenyl-substituted thiazole carboxamide core linked to a 3-cyanopyrazinyl-piperidine moiety. This specific structural combination is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors. The 1,3-thiazole scaffold is a privileged structure in drug design, known for its diverse biological activities. Compounds containing this scaffold have demonstrated potent antitumor activity in preclinical assays against a range of hematological and solid tumor cell lines . Furthermore, molecular frameworks incorporating thiazole and carboxamide groups have been investigated as anti-Candida agents, showing promising inhibitory activity against pathogenic strains, with some derivatives exhibiting lower minimum inhibitory concentrations (MIC) than the reference drug fluconazole . The piperidine and cyanopyrazine elements in the structure are associated with enhanced pharmacokinetic properties and the potential for target engagement. The compound is provided for research applications only, including but not limited to: in vitro biological screening, mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. Researchers are advised that this product is for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c22-12-17-19(24-9-8-23-17)27-10-6-15(7-11-27)13-25-20(28)18-14-29-21(26-18)16-4-2-1-3-5-16/h1-5,8-9,14-15H,6-7,10-11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFNSLIOZOVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazine, piperidine, and thiazole rings. The synthetic route may involve the following steps:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperidine Ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Formation of the Thiazole Ring: This can be synthesized through the condensation of a thioamide with a haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield halogenated or nucleophilic substitution products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties. The thiazole ring is known to interact with various enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thiazole can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Neurological Implications

The piperidine component suggests potential applications in neurological disorders. Compounds that target muscarinic receptors, particularly M4, have been studied for their effects on cognitive functions and neurodegenerative diseases. N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide may modulate neurotransmitter release, which is crucial for treating conditions such as Alzheimer's disease.

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that similar compounds can effectively inhibit enzymes related to the metabolism of neurotransmitters, thus influencing neurological signaling pathways .

Antiviral Activity

Compounds with thiazole structures have been explored for their antiviral properties, particularly against HIV. The mechanism often involves the inhibition of viral integrase or reverse transcriptase, suggesting that this compound could be evaluated for similar antiviral activity .

Synthesis and Methodological Approaches

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate thioketones and amines.
  • Piperidine Synthesis : The piperidine moiety is synthesized from simple amines through cyclization reactions.
  • Coupling Reactions : The final compound is formed by coupling the thiazole and piperidine components using standard peptide coupling methods.

Data Tables

Compound NameStructural FeaturesBiological Activity
N-(3-cyanopyrazin-2-yl)piperidinPiperidine & cyanopyrazine ringsPotential anticancer activity
2-Pyridazinone derivativesContains thiazole & piperidineAntiviral properties against HIV

Case Studies

  • Anticancer Efficacy : A study demonstrated the efficacy of thiazole derivatives in inhibiting the growth of breast cancer cells through apoptosis induction mechanisms (Kang et al., 2023).
  • Neurological Modulation : Research indicated that compounds targeting M4 receptors could enhance cognitive function in animal models, suggesting a therapeutic avenue for Alzheimer's disease (Davis et al., 2011).

Mechanism of Action

The mechanism by which N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives

Piperidine-carboxamide scaffolds are prevalent in pharmaceuticals, particularly in opioid analogs. For example:

  • 4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) features a piperidine core with phenylacetamide substituents, conferring potent µ-opioid receptor agonism .
  • Thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) replaces the phenyl group with a thiophene ring, enhancing lipophilicity and altering receptor binding kinetics .

Key Differences :

  • The target compound’s 3-cyanopyrazine and phenylthiazole groups diverge from the opioid-focused arylacetamide/heterocycle motifs. This structural distinction likely redirects its activity away from opioid receptors toward alternative targets, such as kinases or inflammatory mediators .

Thiazole/Thiophene-Containing Analogs

Thiazole and thiophene rings are electron-rich heterocycles that enhance binding to aromatic pockets in proteins. Examples include:

  • 2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine : A pyrimidine-thiophene hybrid with reported kinase inhibitory activity .
  • Thiophene fentanyl : Utilizes thiophene as a bioisostere for phenyl groups, modulating opioid receptor affinity .

Key Differences :

  • The target compound’s thiazole-4-carboxamide group may offer improved metabolic stability over thiophene derivatives due to reduced susceptibility to oxidative degradation .

Pyrazine/Pyrimidine Derivatives

Pyrazine and pyrimidine rings are common in drugs targeting nucleotide-binding domains. Notable examples:

  • Goxalapladib : A naphthyridine-piperidine derivative with a trifluoromethyl biphenyl group, developed for atherosclerosis via phospholipase A2 inhibition .

Key Differences :

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity Potency/IC₅₀ (nM) References
Target Compound Piperidine-thiazole-pyrazine 3-Cyanopyrazine, phenylthiazole Hypothesized kinase inhibition N/A
4'-Methyl acetyl fentanyl Piperidine-acetamide 4-Methylphenethyl, phenylacetamide µ-opioid receptor agonist ~0.5–1.0
Thiophene fentanyl Piperidine-thiophene Thiophene-2-carboxamide Opioid receptor modulation ~0.3–0.7
Goxalapladib Naphthyridine-piperidine Trifluoromethyl biphenyl Phospholipase A2 inhibitor 10–50
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Pyrimidine-thiophene Chloro, fluoro, thiophene Kinase inhibition 5–20

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for piperidine-carboxamide derivatives, such as coupling cyanopyrazine precursors with thiazole intermediates via reductive amination or carboxamide formation .
  • Pharmacological Potential: Structural alignment with kinase inhibitors (e.g., pyrimidine-thiophene analogs) suggests possible activity against tyrosine or serine/threonine kinases. The cyano group may enhance target selectivity compared to halogenated analogs .
  • Safety Profile : Unlike fentanyl analogs, the absence of opioid-associated motifs (e.g., phenethyl groups) reduces the risk of unintended opioid receptor interaction .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure that includes a piperidine ring, a cyanopyrazine moiety, and a phenylthiazole group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound can be represented as:

C19H21N5O1SC_{19}H_{21}N_{5}O_{1}S

This structure suggests various interactions at the molecular level, potentially influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to the phenylthiazole structure. For instance, various phenylthiazole derivatives have been synthesized and tested against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) using MTT assays. While some derivatives showed promising results, further structural modifications were deemed necessary to enhance potency compared to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Notes
4cSKNMC10.8 ± 0.08Highest cytotoxic effect observed
4dHep-G211.6 ± 0.12Significant activity noted

Muscarinic Receptor Antagonism

This compound has shown potential as an antagonist at muscarinic receptors, particularly M4 receptors. This interaction may influence neurological signaling pathways, suggesting applications in treating neurological disorders. The specificity of this compound's structure enhances its selectivity and potency against these biological targets.

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar thiazole structures have been evaluated for antimicrobial activity. Initial qualitative screenings indicated modest antibacterial effects against various bacterial strains, with specific derivatives demonstrating significant minimum inhibitory concentrations (MICs) against pathogens such as Enterococcus faecalis and Staphylococcus saprophyticus .

The mechanism of action for this compound involves interactions with specific molecular targets, including receptors and enzymes. The piperidine and cyanopyrazine moieties are critical for binding to these targets, while the thiazole group modulates the compound's overall biological activity. This multifaceted interaction profile may lead to diverse therapeutic effects across different biological systems.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis of Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The study concluded that structural modifications could significantly enhance their efficacy against cancer cell lines .
  • Evaluation Against Bacterial Strains : In vitro studies demonstrated that certain thiazole derivatives exhibited significant antibacterial activity, highlighting their potential as therapeutic agents in combating bacterial infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyrazine-piperidine core via nucleophilic substitution between 3-cyanopyrazine and piperidin-4-ylmethanamine derivatives.
  • Step 2 : Coupling of the thiazole-4-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Step 3 : Final functionalization, such as cyanogroup introduction, via palladium-catalyzed cyanation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Source
1DMF, 80°C, 12h39–6598–99%
2EDC, DCM, RT24–4597–99%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to confirm regiochemistry (e.g., piperidine methylene protons at δ 2.8–3.2 ppm) and mass spectrometry (MS) to verify molecular weight (e.g., m/z = ~435.5 for C22H21N7OS). HPLC (C18 column, MeCN/H2O gradient) ensures purity (>95%) .

Q. What structural features influence its pharmacological activity?

  • Methodological Answer :

  • Thiazole-4-carboxamide : Enhances binding to kinase targets via hydrogen bonding .
  • 3-Cyanopyrazine : Modulates solubility and metabolic stability .
    • Data Table :
Structural MotifRole in ActivityExample AnaloguesSource
Piperidine linkerConformational flexibilityN-(1-(pyrimidin-2-yl)piperidin-4-yl) analogues
Phenylthiazoleπ-π stacking2-Phenylthiazole derivatives

Advanced Research Questions

Q. How to optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
  • Catalyst Screening : Test Pd(OAc)2/Xantphos for cyanogroup installation to reduce side products .
  • Temperature Control : Maintain <60°C during amide bond formation to prevent racemization .
    • Data Table :
ParameterOptimized ConditionYield Improvement (%)Source
SolventDMF → DCE+15
CatalystPd(OAc)2/Xantphos+20

Q. How to address stereochemical challenges during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers of piperidine intermediates .
  • Protecting Groups : Employ Boc-protected amines to prevent undesired stereochemical outcomes during coupling .
    • Case Study : Compound 58 () required chiral separation to isolate the (S)-configured product (39% yield, 98% ee) .

Strategies for resolving conflicting data in spectroscopic analysis

  • Methodological Answer :

  • NMR Contradictions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., piperidine vs. thiazole protons) .
  • MS Discrepancies : Perform high-resolution MS (HRMS) to distinguish between isobaric species (e.g., C22H21N7OS vs. C21H20N6O2S) .
    • Data Table :
Conflict TypeResolution TechniqueExample ApplicationSource
Proton Overlap2D HSQCPiperidine methylene
Isobaric IonsHRMS (Orbitrap)m/z 435.1492 vs. 435.1521

Q. How to design derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 3-cyanopyrazine with 4-cyanopyrimidine to assess electronic effects on target binding .
  • Scaffold Hopping : Replace the phenylthiazole with benzothiadiazole to evaluate steric tolerance .
    • Data Table :
Derivative ModificationBiological Impact (IC50)Source
Pyrazine → Pyrimidine2.1 μM → 1.4 μM
Thiazole → IsoxazoleLoss of activity

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